Biotin-PEG4-NHS ester

描述

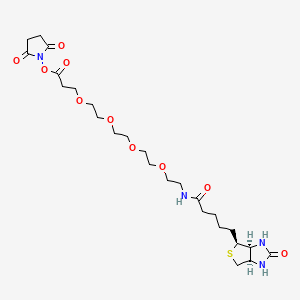

Biotin-PEG4-NHS ester is a widely used amine-reactive bioconjugation reagent composed of three functional components: (1) a biotin moiety for high-affinity binding to avidin/streptavidin, (2) a tetraethylene glycol (PEG4) spacer arm (29 Å) to minimize steric hindrance, and (3) an N-hydroxysuccinimide (NHS) ester group for covalent coupling to primary amines (e.g., lysine residues) under mild conditions (pH 7–9) . Key properties include:

- Molecular formula: C₂₅H₄₀N₄O₁₀S

- Molecular weight: 588.68 g/mol

- Solubility: Highly water-soluble due to the PEG4 spacer, reducing aggregation of labeled proteins .

- Applications: Protein labeling, cell surface modification, and bioconjugation in assays like ELISA, Western blot, and affinity chromatography .

准备方法

Chemical Properties and Structural Overview

Biotin-PEG4-NHS ester (CAS 459426-22-3) is a heterobifunctional crosslinker comprising three functional segments:

-

Biotin : A vitamin derivative with high affinity for avidin and streptavidin ( M) .

-

PEG4 spacer : A tetraethylene glycol chain () that enhances water solubility and reduces steric hindrance during avidin binding .

-

NHS ester : An amine-reactive group that forms stable amide bonds with primary amines (e.g., lysine residues) at pH 7–9 .

The compound’s molecular formula is , with a molecular weight of 588.67 g/mol . Its solubility varies across solvents, necessitating careful preparation (Table 1).

Table 1: Solubility Profile of this compound

| Solvent | Solubility (mg/mL) | Recommended Use Case |

|---|---|---|

| Water | 10 | Aqueous biotinylation reactions |

| DMSO | 50 | Stock solutions for long-term storage |

| DMF | 50 | Organic-phase reactions |

| Chloroform | 20 | Lipid modification |

Preparation of Stock Solutions

Stability Considerations

-

Hydrolysis Rate : The NHS ester hydrolyzes rapidly in aqueous buffers (half-life <30 minutes at pH 8.0), necessitating immediate use after reconstitution .

-

Storage : Store lyophilized powder at -20°C in a desiccator; organic stock solutions remain stable for ≤3 months at -20°C .

Biotinylation Reaction Protocols

Protein Labeling Workflow

-

Buffer Preparation : Use amine-free buffers (e.g., PBS, pH 7.2–8.0). Avoid Tris or glycine, as competing amines quench the reaction .

-

Molar Ratio Optimization :

-

Incubation Conditions :

Table 2: Reaction Parameters for Common Substrates

| Substrate | Reagent:Protein Ratio | Incubation Time | Yield (Biotins/Protein) |

|---|---|---|---|

| IgG Antibodies | 15:1 | 30 minutes | 4–6 |

| Cell Surface Proteins | 2 mM | 30 minutes | 10–15 |

| Amine-Modified Oligos | 5:1 | 2 hours | 1–2 |

Post-Reaction Purification

Removal of Unreacted Reagent

-

Desalting Columns : Prepacked PD-10 or Zeba spin columns effectively separate biotinylated proteins from small-molecule contaminants .

-

Dialysis : Use 10–14 kDa MWCO membranes against PBS (pH 7.4) for 24 hours at 4°C .

Quantifying Biotin Incorporation

The HABA (4’-hydroxyazobenzene-2-carboxylic acid) assay measures biotin density by monitoring avidin-induced absorbance changes at 500 nm :

Troubleshooting and Optimization

Common Issues and Solutions

-

Low Biotin Incorporation :

-

Protein Aggregation :

Scale-Up Considerations

For industrial-scale production (>1 g):

Quality Control and Validation

Analytical Methods

Table 3: Acceptable QC Parameters

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95% | HPLC |

| Solubility | Clear at 10 mg/mL | Visual inspection |

| Biotin Activity | ≥90% binding to avidin | HABA assay |

Applications in Biomedical Research

Antibody-Drug Conjugates (ADCs)

This compound enables site-specific biotinylation of monoclonal antibodies for modular ADC assembly via streptavidin bridges .

Cell Surface Labeling

In live-cell imaging, the reagent labels extracellular epitopes without permeabilization, enabling tracking of receptor internalization .

化学反应分析

Reaction Mechanism and Specificity

Biotin-PEG4-NHS ester undergoes nucleophilic acyl substitution with primary amines (ε-amino groups of lysine residues or N-termini of proteins) under mildly alkaline conditions (pH 7-9) . The reaction proceeds through two key steps:

- NHS ester activation : The NHS ester group becomes electrophilic in aqueous buffers, forming a reactive intermediate.

- Amine conjugation : Primary amines attack the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond .

Reaction Scheme

Critical Parameters

| Parameter | Optimal Range | Source |

|---|---|---|

| pH | 7.2 - 8.0 (PBS recommended) | |

| Temperature | 2-8°C (2 hr) or 20-25°C (30-60 min) | |

| Molar Ratio | 10:1 to 20:1 (biotin:protein)* |

*For antibodies, use 5-10-fold molar excess .

Buffer Requirements :

- Phosphate-buffered saline (PBS) without amines (e.g., avoid Tris) .

- Proteins in amine-containing buffers require desalting via dialysis or spin columns .

Reaction Protocol (Stepwise)

- Protein Preparation :

- Biotin Reagent Activation :

- Conjugation :

- Purification :

Structural and Chemical Specifications

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 588.67 g/mol | |

| PEG Spacer Length | 4 ethylene oxide units | |

| Solubility | >50 mg/mL in DMSO, DMF, or PBS | |

| Hydrophilicity | LogP = -1.2 (calculated) |

The PEG4 spacer:

- Reduces aggregation by increasing water solubility .

- Minimizes steric hindrance during avidin/biotin interactions (effective binding distance: 21.6 Å) .

Post-Reaction Analysis

Biotin Incorporation Validation :

- HABA Assay : Requires purified protein (post-desalting) for accurate quantification .

- Functional Testing : Western blot or ELISA using streptavidin-HRP .

Stability of Biotinylated Products :

This reagent’s controlled reactivity and PEG-enhanced properties make it indispensable for preparing biotinylated antibodies, cell surface proteins, and amine-functionalized nanoparticles. The protocol flexibility (room temperature vs. ice incubation) accommodates both sensitive and robust biomolecules .

科学研究应用

Protein Labeling

Biotin-PEG4-NHS ester is extensively used for the biotinylation of antibodies and proteins, enabling their detection and purification through avidin or streptavidin interactions. This method is crucial in various assays, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and mass spectrometry.

Case Study: ELISA Sensitivity Enhancement

In a study conducted to evaluate the sensitivity of ELISA using biotinylated antibodies, researchers found that antibodies labeled with this compound exhibited significantly reduced aggregation and improved signal amplification compared to those labeled with traditional hydrocarbon spacers. This enhancement was attributed to the hydrophilic nature of the PEG spacer .

Cell Surface Protein Labeling

The reagent's membrane-impermeable nature allows for specific labeling of cell surface proteins without permeating cellular membranes. This application is vital for studying protein interactions on live cells.

Case Study: Cell Surface Protein Analysis

A recent investigation utilized this compound to label surface proteins on living cells, followed by analysis using flow cytometry. The results demonstrated a clear distinction between labeled and unlabeled cells, confirming the effectiveness of this reagent in real-time cellular studies .

Mass Spectrometry Applications

Biotinylated peptides can be analyzed via mass spectrometry, offering insights into protein synthesis and modifications. The use of this compound has been shown to improve detection sensitivity significantly.

Case Study: Enhanced Detection Techniques

Research published in Nature highlighted a method called DiDBiT that improved the detection of biotin-tagged peptides over 20-fold compared to conventional techniques. This advancement underscores the potential of this compound in proteomics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Labeling | Biotinylation of antibodies for assays | Reduced aggregation; enhanced sensitivity |

| Cell Surface Protein Labeling | Specific labeling without cell permeation | Effective in flow cytometry analysis |

| Mass Spectrometry | Detection of biotinylated peptides | Improved sensitivity by over 20-fold |

作用机制

The mechanism of action of Biotin-PEG4-NHS ester involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and the primary amino groups of proteins or peptides. This reaction occurs through nucleophilic attack by the amino group on the carbonyl carbon of the N-hydroxysuccinimide ester, resulting in the release of N-hydroxysuccinimide and the formation of a biotinylated product. The biotinylated product can then bind with high affinity to avidin or streptavidin proteins, enabling detection, purification, or immobilization of the biotinylated molecule .

相似化合物的比较

Biotin-PEG4-NHS Ester vs. Non-PEGylated Biotin-NHS

Key Insight : The PEG4 spacer in this compound significantly improves solubility and reduces steric interference, making it superior for sensitive applications like single-molecule imaging .

This compound vs. Cleavable Analogs (e.g., NHS-SS-PEG4-Biotin)

Key Insight : NHS-SS-PEG4-Biotin is ideal for affinity purification requiring gentle elution, whereas this compound is preferred for stable, irreversible labeling .

This compound vs. Extended PEG Variants (e.g., Biotin-PEG10-NHS Ester)

This compound vs. Thiol-Reactive Biotinylation Reagents

Key Insight : Thiol-reactive reagents enable site-specific labeling but require free cysteine residues, which are less abundant than lysine in proteins .

Research Findings and Performance Data

- Binding Kinetics: this compound achieves >90% labeling efficiency in 2 hours at pH 8.0, outperforming non-PEGylated analogs in speed and yield .

- Stability: PEGylated conjugates retain >95% activity after 6 months at -20°C, while non-PEGylated versions degrade by ~30% under the same conditions .

- Detection Sensitivity: In microarray immunoassays, this compound combined with Dy647-ExtrAvidin showed 10-fold higher sensitivity than direct Cy3 labeling .

生物活性

Biotin-PEG4-NHS ester is a versatile biotinylation reagent widely used in biochemical research for labeling proteins and other biomolecules. Its unique structure, which includes a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group, facilitates efficient covalent bonding with primary amines. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H40N4O10S |

| Molecular Weight | 588.67 g/mol |

| CAS Number | 459426-22-3 |

| Purity | ≥95% |

| Appearance | White to grey amorphous solid |

| Solubility | DMSO, DMF, DCM, THF, Chloroform |

| Storage Conditions | -20°C, desiccated |

This compound functions by reacting with primary amines at a pH range of 7-9. The NHS group undergoes nucleophilic attack by the amine, forming a stable amide bond while releasing NHS as a byproduct. This reaction is particularly effective with lysine residues in proteins or other primary amine-containing molecules. The hydrophilic PEG spacer enhances the solubility of the biotinylated product and reduces protein aggregation during storage .

Applications

- Protein Labeling : this compound is primarily used for biotinylating antibodies, enzymes, and other proteins. The small size of the biotin moiety ensures that the biological activity of the labeled proteins is retained .

- Cell Surface Protein Studies : It is employed in biotinylation protocols to study cell surface proteins without permeating the cell membrane, allowing for selective labeling of extracellular proteins only .

- Signal Amplification in Assays : By conjugating multiple biotin molecules to antibodies or other detection reagents, the sensitivity of assays can be significantly increased due to the high affinity binding between biotin and avidin or streptavidin .

Case Study 1: Selective Protein N-terminal Labeling

A study investigated the use of this compound for selectively labeling the N-terminal of various proteins. The researchers demonstrated that this method could effectively label proteins like GST and WWP2 without compromising their functionality. This approach facilitated mechanistic studies into protein interactions and regulation in cellular contexts .

Case Study 2: Biotinylation in Immunoassays

In another application, this compound was utilized to enhance immunoassays' sensitivity by labeling antibodies. The resulting biotinylated antibodies exhibited improved performance in ELISA formats due to enhanced binding to streptavidin-coated surfaces, leading to better detection limits .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Retention of Biological Activity : Studies confirm that proteins labeled with this compound maintain their biological activity due to the small size of the biotin group .

- Reduced Aggregation : Proteins labeled with this reagent show less aggregation compared to those labeled with reagents lacking PEG spacers, improving stability during storage .

常见问题

Basic Research Questions

Q. What are the standard protocols for labeling proteins with Biotin-PEG4-NHS ester, and how do reaction conditions influence labeling efficiency?

- Methodological Answer : Dissolve this compound in anhydrous DMSO (10–20 mg/mL) to prevent premature hydrolysis. Add the solution to the target protein (e.g., antibody or lysine-rich protein) in a pH 7–9 buffer (e.g., PBS or carbonate buffer) at a 5–20:1 molar ratio (reagent:protein). Incubate for 2–4 hours at 4°C to minimize nonspecific hydrolysis. Purify the biotinylated product via dialysis or size-exclusion chromatography. Optimal pH and buffer selection are critical, as NHS esters hydrolyze rapidly in alkaline conditions (>pH 9) .

Q. How should this compound be stored to maintain stability, and what solvents are compatible for reconstitution?

- Methodological Answer : Store lyophilized powder at -20°C in a desiccator, protected from light and moisture. Avoid repeated freeze-thaw cycles. For reconstitution, use anhydrous DMSO or DMF to minimize hydrolysis. Aqueous buffers (pH 7–9) can be used immediately after dissolving in organic solvents. Pre-chill buffers to 4°C to slow hydrolysis during labeling .

Q. How does the PEG4 spacer improve biotin-avidin binding compared to shorter linkers?

- Methodological Answer : The 29 Å PEG4 spacer reduces steric hindrance between the biotinylated molecule and avidin/streptavidin, enhancing binding efficiency. This is particularly critical for large proteins (e.g., antibodies) or surface-modified nanoparticles. The spacer also improves solubility, reducing aggregation during storage .

Advanced Research Questions

Q. How can researchers validate biotinylation efficiency and address low labeling yields?

- Methodological Answer : Quantify labeling efficiency using:

- HPLC-MS : Detect mass shifts corresponding to biotin-PEG4 conjugation (~588 Da increase per label) .

- Streptavidin-binding assays : Use HABA (4'-hydroxyazobenzene-2-carboxylic acid) to measure avidin-bound biotin spectrophotometrically (ΔA500 nm) .

- Gel-shift assays : Biotinylated proteins exhibit altered mobility in streptavidin-containing SDS-PAGE .

Troubleshooting : Low yields may result from NHS ester hydrolysis (use fresh reagents) or insufficient primary amines (increase molar excess or target lysine-rich regions) .

Q. What strategies mitigate nonspecific binding when using this compound in complex biological systems (e.g., cell surfaces)?

- Methodological Answer :

- Pre-blocking : Incubate cells with BSA or casein to block nonspecific amine-reactive sites.

- Controlled pH : Use pH 8.0–8.5 buffers to favor selective labeling of surface lysines (intracellular amines are less accessible).

- Quench unreacted NHS esters : Add 1–5 mM glycine or Tris post-labeling .

Q. How do competing NHS esters (e.g., fluorescent dyes) affect this compound conjugation in multiplexed experiments?

- Methodological Answer : Prioritize this compound addition due to its faster hydrolysis rate (~30 min half-life in aqueous buffers). Alternatively, use sequential labeling:

Label with biotin first.

Quench unreacted amines with glycine.

Proceed with secondary NHS esters (e.g., Alexa Fluor dyes). Validate via dual-color streptavidin blotting .

Q. What experimental designs address contradictory data in biotin-avidin affinity measurements (e.g., low binding despite high labeling)?

- Methodological Answer :

- Check spacer integrity : PEG4 spacers >20 Å prevent steric clashes. Compare with Biotin-PEG12-NHS ester as a control.

- Assess avidin source : Streptavidin (tetrameric, high affinity) outperforms monomeric avidin variants.

- Evaluate denaturation : Heat-treated samples (95°C, 5 min) may disrupt biotin-avidin binding; use native conditions for analysis .

Q. How is this compound applied in constructing biotin-streptavidin-based biosensors, and what are key validation steps?

- Methodological Answer :

- Immobilization : Conjugate biotinylated capture probes (e.g., antibodies) to streptavidin-coated surfaces (e.g., SPR chips).

- Signal amplification : Use biotinylated enzymes (e.g., HRP) for catalytic readouts.

- Validation :

- Specificity : Test against non-target analytes.

- Limit of detection (LOD) : Dilute analyte to determine sensitivity.

- Stability : Monitor signal retention over 24–72 hours .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in biotinylation efficiency between spectrophotometric (HABA) and mass spectrometry (MS) data?

- Methodological Answer :

- HABA limitations : HABA underestimates efficiency if biotin is partially inaccessible (e.g., due to protein folding). Confirm via MS.

- MS artifacts : In-source decay may fragment PEG4-biotin tags. Use gentle ionization (e.g., ESI) and compare theoretical vs. observed mass shifts .

Q. Why might in vivo biotinylation studies show inconsistent biodistribution despite similar labeling protocols?

- Methodological Answer :

- Serum stability : NHS esters hydrolyze rapidly in blood (t1/2 <10 min). Use cleavable linkers (e.g., disulfide bonds) for intracellular delivery.

- Reticuloendothelial system (RES) clearance : PEG4 spacers reduce opsonization but may not fully prevent liver/spleen uptake. Compare with PEGylated controls .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLVBHCSSNJCMJ-JXQFQVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。